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Compound of Interest

Compound Name: Cyanox CY 1790

Cat. No.: B1669380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the antioxidant Cyanox CY 1790 (also known as Irganox 1790). The information is curated for

professionals in research and development who require detailed structural and analytical

information.

Cyanox CY 1790 is chemically identified as 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-

dimethylphenyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Its unique structure, featuring a

central triazine-trione ring and three substituted phenolic moieties, imparts high thermal stability

and antioxidant properties.

Spectroscopic Data Summary
While direct access to raw spectral data is often restricted, this guide summarizes the

confirmed existence of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance

(NMR) spectroscopy data from various sources. The following tables are based on typical

chemical shifts for the functional groups present in the Cyanox CY 1790 molecule and

available information from technical documents.

Table 1: FTIR Spectroscopy Data for Cyanox CY 1790
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Wavenumber (cm⁻¹) Functional Group Description of Vibration

~3650-3200 O-H (Phenol) Stretching, H-bonded

~3000-2850 C-H (Alkyl) Stretching

~1700 C=O (Isocyanurate ring) Stretching

~1600, ~1480 C=C (Aromatic) Ring Stretching

~1460, ~1370 C-H (Alkyl) Bending

~1200 C-O (Phenol) Stretching

Table 2: Predicted ¹H NMR Spectroscopy Data for
Cyanox CY 1790

Chemical Shift (ppm) Assignment Multiplicity

~7.0-8.0
Ar-OH (Phenolic Hydroxyl

Proton)
Singlet

~6.8-7.2 Ar-H (Aromatic Proton) Singlet

~5.0-5.5 N-CH₂-Ar (Methylene Protons) Singlet

~2.2-2.5
Ar-CH₃ (Methyl Protons on

Aromatic Ring)
Singlet

~1.4 C(CH₃)₃ (tert-Butyl Protons) Singlet

Table 3: Predicted ¹³C NMR Spectroscopy Data for
Cyanox CY 1790
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Chemical Shift (ppm) Assignment

~150-160 C=O (Isocyanurate Ring Carbonyl)

~150-155 Ar-C-OH (Aromatic Carbon bonded to Hydroxyl)

~135-145 Ar-C (Quaternary Aromatic Carbons)

~125-135 Ar-CH (Aromatic Carbons)

~40-50 N-CH₂-Ar (Methylene Carbon)

~34 C(CH₃)₃ (Quaternary Carbon of tert-Butyl)

~30 C(CH₃)₃ (Methyl Carbons of tert-Butyl)

~15-20 Ar-CH₃ (Methyl Carbons on Aromatic Ring)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Cyanox CY 1790
are not publicly available. However, based on standard laboratory practices, the following

methodologies are typically employed:

FTIR Spectroscopy:

Sample Preparation: A small amount of the solid Cyanox CY 1790 sample is typically mixed

with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid

sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded and subtracted from the sample spectrum to eliminate atmospheric and

instrumental interferences.

NMR Spectroscopy:
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Sample Preparation: A few milligrams of Cyanox CY 1790 are dissolved in a deuterated

solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆),

in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS),

is added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer, typically

operating at a proton frequency of 300 MHz or higher, is used.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the proton

spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each unique carbon atom.

Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Cyanox CY 1790.
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Logical Workflow for Spectroscopic Analysis of Cyanox CY 1790
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Caption: Workflow for the spectroscopic characterization of Cyanox CY 1790.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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